1-Ethyl-4-[3-(2-nitrophenoxy)propyl]piperazine;oxalic acid
Overview
Description
1-Ethyl-4-[3-(2-nitrophenoxy)propyl]piperazine;oxalic acid is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of an ethyl group, a nitrophenoxy group, and a piperazine ring. It is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-4-[3-(2-nitrophenoxy)propyl]piperazine;oxalic acid typically involves the reaction of 1-ethylpiperazine with 3-(2-nitrophenoxy)propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures. The resulting product is then treated with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-4-[3-(2-nitrophenoxy)propyl]piperazine;oxalic acid undergoes various types of chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various alkyl or aryl substituted piperazine derivatives.
Scientific Research Applications
1-Ethyl-4-[3-(2-nitrophenoxy)propyl]piperazine;oxalic acid is used in a wide range of scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and receptor binding assays.
Medicine: As a potential therapeutic agent for the treatment of various diseases, including neurological disorders.
Industry: In the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Ethyl-4-[3-(2-nitrophenoxy)propyl]piperazine;oxalic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-ethyl-4-[3-(2-chlorophenoxy)propyl]piperazine oxalate
- 1-ethyl-4-[3-(2-methoxyphenoxy)propyl]piperazine oxalate
- 1-ethyl-4-[3-(2-fluorophenoxy)propyl]piperazine oxalate
Uniqueness
1-Ethyl-4-[3-(2-nitrophenoxy)propyl]piperazine;oxalic acid is unique due to the presence of the nitrophenoxy group, which imparts distinct chemical and biological properties. This makes it particularly useful in applications where specific interactions with molecular targets are required.
Properties
IUPAC Name |
1-ethyl-4-[3-(2-nitrophenoxy)propyl]piperazine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3.C2H2O4/c1-2-16-9-11-17(12-10-16)8-5-13-21-15-7-4-3-6-14(15)18(19)20;3-1(4)2(5)6/h3-4,6-7H,2,5,8-13H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQAHFGIDCIDCDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCCOC2=CC=CC=C2[N+](=O)[O-].C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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